![molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6](/img/structure/B1385420.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
Overview
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline” is a complex organic compound. It contains a chloro-methylphenoxy group, an ethyl group, and a dimethylaniline group . This suggests that it might have properties similar to other compounds with these groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized similarly to other phenoxy and aniline compounds. For instance, a related compound, “N-alkyl-N,N-dimethylphenoxyammonium”, was synthesized with a (4-chloro-2-methylphenoxy)acetate anion .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound likely has a phenyl ring (from the aniline group), an ether group (from the phenoxy group), and a chloro group .Scientific Research Applications
1. Synthesis and Molecular Structure Analysis
- Research demonstrates the synthesis and molecular structure analysis of compounds similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, indicating their potential as starting materials for various chemical compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
2. Carcinogenic Properties and Metabolism Studies
- Studies from the 1950s and 1960s have explored the metabolism of similar compounds, shedding light on their carcinogenic properties and metabolic pathways (Boyland & Sims, 1959), (Hlavica & Kiese, 1969).
3. DNA Adduct Formation and Carcinogenic Potential
- Recent research has highlighted the potential carcinogenicity of similar aromatic amines, focusing on their ability to form DNA adducts, which are critical for understanding their role in carcinogenesis (Gonçalves, Beland, & Marques, 2001).
4. Development of Novel Organic Synthesis Methods
- Innovative methods for synthesizing N,N-dimethylaniline derivatives, which are closely related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, have been developed. These methods have potential applications in organic synthesis (Taeufer & Pospech, 2020).
5. Biotransformation and Metabolite Analysis
- Research has also focused on the biotransformation of related compounds, leading to the identification of modified anilines as metabolites, which provides insights into their catabolic degradation and potential carcinogenic pathways (Kolar & Schlesiger, 1975).
6. Investigation of DNA Interaction and Carcinogenesis
- A detailed study of DNA adducts formed by similar amines highlights the significance of these interactions in the context of carcinogenesis, underscoring the importance of chemical structure in determining the biological activity of these compounds (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).
properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPSSAKHYYGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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